4-Iodo-2-methylisoindolin-1-one
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Overview
Description
4-Iodo-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8INO. It is a derivative of isoindolinone, characterized by the presence of an iodine atom at the 4th position and a methyl group at the 2nd position on the isoindolinone ring.
Preparation Methods
The synthesis of 4-Iodo-2-methylisoindolin-1-one typically involves multicomponent reactions (MCRs). One common method is the Ugi-type MCR, which uses methyl 2-formylbenzoate as one of the starting materials. This reaction is carried out under acidic conditions and involves the use of various reagents to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Iodo-2-methylisoindolin-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, forming larger molecules or polymers.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
4-Iodo-2-methylisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methylisoindolin-1-one involves its interaction with specific molecular targets. The iodine atom and the isoindolinone ring play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-Iodo-2-methylisoindolin-1-one can be compared with other isoindolinone derivatives, such as:
2-Methylisoindolin-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Bromo-2-methylisoindolin-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and applications.
4-Chloro-2-methylisoindolin-1-one:
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C9H8INO |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
4-iodo-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C9H8INO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3 |
InChI Key |
DYDGADCGWOEELK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2I |
Origin of Product |
United States |
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